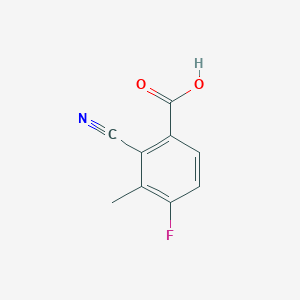

2-Cyano-4-fluoro-3-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyano-4-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 g/mol . It is characterized by the presence of a cyano group (-CN), a fluoro group (-F), and a methyl group (-CH3) attached to a benzoic acid core. This compound is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-fluoro-3-methylbenzoic acid typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-fluoro-3-methylbenzonitrile with carbon dioxide in the presence of a base, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the cyano group.

Reduction: Reduction of the cyano group can lead to the formation of amines.

Substitution: The fluoro group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

Oxidation: Products may include carboxylic acids or nitriles.

Reduction: Amines are the major products.

Substitution: Depending on the nucleophile, various substituted benzoic acids can be formed.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Role as a Pharmaceutical Intermediate

2-Cyano-4-fluoro-3-methylbenzoic acid serves primarily as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural characteristics make it a valuable building block for developing fluorinated compounds, which are essential for enhancing the bioactivity and pharmacological properties of drugs. The presence of fluorine often increases the metabolic stability and efficacy of therapeutic agents, making this compound critical in drug design and development.

Key Therapeutic Areas

- Oncology : Compounds derived from this compound have been explored for their potential in cancer treatment due to their ability to inhibit specific cancer cell growth pathways.

- Infectious Diseases : Its derivatives are being investigated for their antimicrobial properties, particularly against resistant bacterial strains.

- Neurological Disorders : The compound's role in synthesizing drugs targeting neurological conditions is under active research.

Agrochemical Applications

Use in Agrochemicals

In the agrochemical sector, this compound is utilized in the formulation of herbicides and fungicides. Its effectiveness in protecting crops from pests and diseases contributes to increased agricultural productivity.

Agrochemical Properties

- Herbicides : The compound's derivatives are designed to selectively target weed species without affecting crop yield.

- Fungicides : It exhibits antifungal activity, making it suitable for developing products that protect plants from fungal infections.

Material Science Applications

High-Performance Polymers

Beyond pharmaceuticals and agrochemicals, this compound finds applications in material science. It is involved in producing high-performance polymers that are used in coatings, adhesives, and other industrial products requiring enhanced strength and chemical resistance.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of APIs for oncology, infectious diseases, neurological disorders | Enhanced bioactivity, metabolic stability |

| Agrochemicals | Herbicides and fungicides | Increased crop yield, pest resistance |

| Material Science | Production of high-performance polymers | Strength, stability, chemical resistance |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of compounds derived from this compound against various pathogens. Results indicated significant inhibition against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail.

Case Study 2: Anticancer Properties

Research focused on the synthesis of fluorinated derivatives from this compound demonstrated promising anticancer activity in vitro. The compounds showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Wirkmechanismus

The mechanism of action of 2-Cyano-4-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the fluoro group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

- 2-Fluoro-4-methoxybenzoic Acid

- 4-Cyano-3-fluorobenzoic Acid

- 3-Fluoro-4-methylbenzoic Acid

Comparison: 2-Cyano-4-fluoro-3-methylbenzoic acid is unique due to the presence of both a cyano and a fluoro group on the benzoic acid core. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds .

Biologische Aktivität

2-Cyano-4-fluoro-3-methylbenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzoic acid core with a cyano group and a fluorine atom at specific positions. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 2.5 |

| K. pneumoniae | 1.0 |

| S. aureus | 5.0 |

| Candida albicans | 10.0 |

Antitumor Activity

In preclinical studies, this compound has demonstrated promising antitumor effects against various cancer cell lines. Notably, it has been evaluated for its ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Case Study : A study involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 15 µM, indicating potent cytotoxic effects.

The mechanisms through which this compound exerts its biological effects include:

- Disruption of Cell Membrane Integrity : The compound is believed to compromise the integrity of microbial cell membranes, leading to cell death.

- Inhibition of Key Enzymatic Pathways : It may inhibit enzymes critical for bacterial survival and proliferation.

- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, potentially through the modulation of p53 and Bcl-2 family proteins.

Research Applications

The compound's unique properties make it a valuable candidate for further research in drug development:

- Antimicrobial Agents : Due to its broad-spectrum activity, it is being investigated as a lead compound for new antibiotics.

- Cancer Therapeutics : Its ability to induce apoptosis in tumor cells positions it as a potential chemotherapeutic agent.

Eigenschaften

IUPAC Name |

2-cyano-4-fluoro-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-5-7(4-11)6(9(12)13)2-3-8(5)10/h2-3H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEZTOJCLRMOQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.